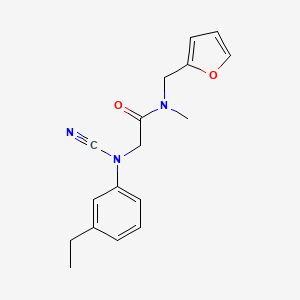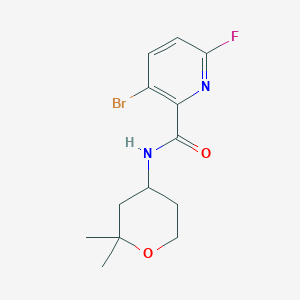
3-bromo-N-(2,2-dimethyloxan-4-yl)-6-fluoropyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-(2,2-dimethyloxan-4-yl)-6-fluoropyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential in various applications. This compound is a pyridine derivative that contains a fluorine atom and a bromine atom, making it a useful tool in synthetic chemistry.
科学研究应用
3-bromo-N-(2,2-dimethyloxan-4-yl)-6-fluoropyridine-2-carboxamide has been utilized in various scientific research applications due to its unique properties. One of the most notable uses of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. Studies have shown that this compound exhibits potent inhibitory activity against certain enzymes, making it a potential treatment for various diseases.
作用机制
The mechanism of action of 3-bromo-N-(2,2-dimethyloxan-4-yl)-6-fluoropyridine-2-carboxamide involves its ability to inhibit specific enzymes. This compound has been shown to inhibit the activity of enzymes such as c-Jun N-terminal kinase (JNK), which is involved in various cellular processes such as cell proliferation and apoptosis. By inhibiting these enzymes, this compound can potentially modulate various cellular pathways and provide therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, studies have shown that this compound exhibits potent inhibitory activity against certain enzymes, which can potentially modulate various cellular pathways. Additionally, this compound has been shown to have low toxicity levels, making it a potentially safe tool for scientific research.
实验室实验的优点和局限性
One of the main advantages of using 3-bromo-N-(2,2-dimethyloxan-4-yl)-6-fluoropyridine-2-carboxamide in lab experiments is its potent inhibitory activity against certain enzymes. This makes it a useful tool for studying various cellular pathways and their associated enzymes. However, one of the main limitations of using this compound is its complex synthesis method, which can make it difficult and time-consuming to obtain.
未来方向
There are several potential future directions for the use of 3-bromo-N-(2,2-dimethyloxan-4-yl)-6-fluoropyridine-2-carboxamide in scientific research. One potential direction is in the field of medicinal chemistry, where this compound could potentially be developed into a drug candidate for various diseases. Additionally, this compound could be used in the study of various cellular pathways and their associated enzymes, providing insights into the underlying mechanisms of various diseases. Further research is needed to fully understand the potential of this compound in these areas.
In conclusion, this compound is a unique chemical compound that has gained significant attention in the scientific community due to its potential in various applications. Its potent inhibitory activity against certain enzymes makes it a useful tool for studying various cellular pathways and their associated enzymes. Further research is needed to fully understand the potential of this compound in the field of medicinal chemistry and other scientific research areas.
合成方法
The synthesis of 3-bromo-N-(2,2-dimethyloxan-4-yl)-6-fluoropyridine-2-carboxamide involves a series of steps that require specific reagents and conditions. One of the most common methods for synthesizing this compound is through the reaction of 3-bromo-6-fluoropyridine-2-carboxylic acid with 2,2-dimethyloxan-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the desired compound.
属性
IUPAC Name |
3-bromo-N-(2,2-dimethyloxan-4-yl)-6-fluoropyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrFN2O2/c1-13(2)7-8(5-6-19-13)16-12(18)11-9(14)3-4-10(15)17-11/h3-4,8H,5-7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJYSVBTRPBLHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)C2=C(C=CC(=N2)F)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
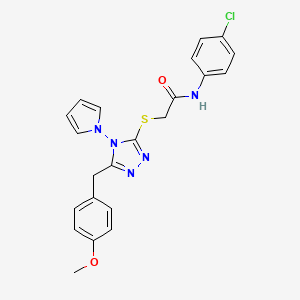
![3-(2,6-Dichlorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2994462.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B2994463.png)

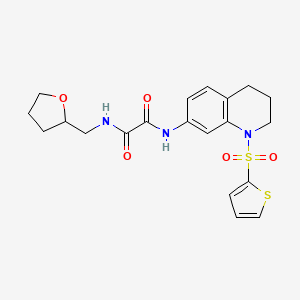
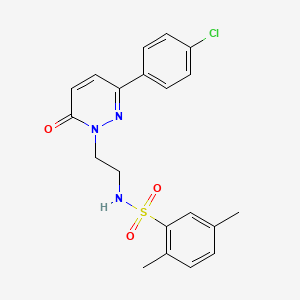
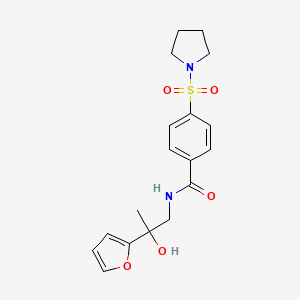
![(Z)-ethyl 1-benzyl-2-((4-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2994472.png)
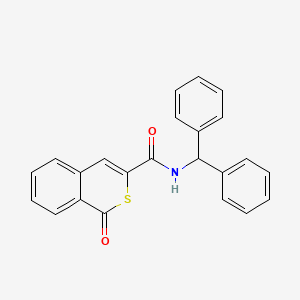

![3-[(2-Ethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2994478.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2994479.png)

